molecular formula C18H18N4O2S B2572843 N-(4-METHOXYPHENYL)-5-METHYL-1-[3-(METHYLSULFANYL)PHENYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE CAS No. 895647-82-2

N-(4-METHOXYPHENYL)-5-METHYL-1-[3-(METHYLSULFANYL)PHENYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE

Cat. No.: B2572843
CAS No.: 895647-82-2
M. Wt: 354.43
InChI Key: KSXCZAXXNBJHGK-UHFFFAOYSA-N
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Description

N-(4-METHOXYPHENYL)-5-METHYL-1-[3-(METHYLSULFANYL)PHENYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE: is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a methoxyphenyl group, a methylsulfanylphenyl group, and a triazole ring, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHOXYPHENYL)-5-METHYL-1-[3-(METHYLSULFANYL)PHENYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the triazole ring and the introduction of the methoxyphenyl and methylsulfanylphenyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may involve the use of hydrazine derivatives and acylation agents, followed by cyclization to form the triazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to accelerate the reaction process and improve efficiency . Additionally, purification steps such as recrystallization and chromatography are essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-METHOXYPHENYL)-5-METHYL-1-[3-(METHYLSULFANYL)PHENYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions may result in derivatives with different substituents on the triazole ring .

Scientific Research Applications

N-(4-METHOXYPHENYL)-5-METHYL-1-[3-(METHYLSULFANYL)PHENYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-METHOXYPHENYL)-5-METHYL-1-[3-(METHYLSULFANYL)PHENYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-(4-METHOXYPHENYL)-5-METHYL-1-[3-(METHYLSULFANYL)PHENYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and the presence of the triazole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-(4-methoxyphenyl)-5-methyl-1-(3-methylsulfanylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c1-12-17(18(23)19-13-7-9-15(24-2)10-8-13)20-21-22(12)14-5-4-6-16(11-14)25-3/h4-11H,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSXCZAXXNBJHGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC(=CC=C2)SC)C(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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